molecular formula C12H20N2O5S2 B2822641 4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1798035-54-7

4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2822641
CAS No.: 1798035-54-7
M. Wt: 336.42
InChI Key: FZNPIPSCQKYNAA-UHFFFAOYSA-N
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Description

4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole (CAS 1798035-54-7) is a synthetic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C12H20N2O5S2 and a molecular weight of 336.4 , this molecule features a unique structure combining a 3,5-dimethylisoxazole ring and an azetidine moiety, both functionalized with sulfonyl groups. The 3,5-dimethylisoxazole motif is a well-known scaffold in pharmacology, frequently employed as a bioisostere for acetyl-lysine in the development of inhibitors for bromodomain-containing proteins (BET inhibitors) . This makes derivatives containing this group promising candidates for epigenetic research and the development of novel anti-cancer therapeutics . Furthermore, sulfo-derivatives of isoxazoles have a established history in pharmaceutical science, with some compounds exhibiting antibacterial properties as sulfonamides or serving as key components in non-steroidal anti-inflammatory drugs (coxibs) . The presence of the azetidine ring, a four-membered nitrogen heterocycle, adds rigidity and can favorably influence the compound's pharmacokinetic properties. The dual sulfonylation on the azetidine ring is a structural feature seen in other specialized research compounds, such as 3-(isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine, which is investigated for its potential biological activities . The specific spatial arrangement and electronic properties conferred by its structure make this compound a valuable and versatile building block for constructing more complex molecules, screening for biological activity, and exploring new mechanisms of action in scientific research. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

IUPAC Name

3,5-dimethyl-4-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5S2/c1-8(2)7-20(15,16)11-5-14(6-11)21(17,18)12-9(3)13-19-10(12)4/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNPIPSCQKYNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. One common approach includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the isoxazole group via cycloaddition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual sulfonyl groups and azetidine scaffold. Below is a comparative analysis with structurally related heterocycles:

Compound Core Heterocycle Key Substituents Biological Relevance Reference
4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole Isoxazole Dual sulfonyl groups, azetidine ring Potential enzyme inhibition, antimicrobial
3,5-Dimethylisoxazole sulfonated derivatives Isoxazole Single sulfonyl group Broad-spectrum bioactivity (e.g., cytisine analogs)
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole Methylisoxazole, ethyl benzoate Estrogen receptor modulation
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-triazolyl-pyrazolyl)thiazole Thiazole Fluorophenyl, triazole Anticancer, structural rigidity
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole Triazole Diphenylimidazole Antifungal, photophysical applications
Key Observations:

Sulfonyl vs. Ester Groups : Unlike ethyl benzoate derivatives (e.g., I-6273), the target compound’s sulfonyl groups offer superior metabolic stability due to resistance to enzymatic hydrolysis .

Heterocycle Effects: Thiazole derivatives (e.g., ) exhibit planar conformations with fluorophenyl substituents, enhancing lipophilicity.

Bioactivity : Sulfonated isoxazoles () are associated with antimicrobial activity, whereas triazole-imidazole hybrids () show antifungal properties, suggesting divergent therapeutic applications.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Dual sulfonyl groups increase polarity, likely enhancing aqueous solubility compared to lipophilic fluorophenyl-thiazoles ().
  • Stability : Sulfonamides are more stable than esters (e.g., I-6273), which are prone to hydrolysis in vivo .

Biological Activity

The compound 4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a novel synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and an azetidine moiety, both of which are known for their biological significance. The presence of sulfonyl groups enhances the compound's reactivity and solubility, which may facilitate its interaction with biological targets.

Component Description
Azetidine Ring Contributes to biological activity through its ability to participate in nucleophilic reactions.
Sulfonyl Groups Enhance reactivity and solubility; may improve interactions with biological macromolecules.
Isoxazole Ring Known for diverse biological activities, including anti-inflammatory and analgesic effects.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : The azetidine structure is associated with antimicrobial properties, making this compound a candidate for further exploration in treating infections.
  • Anticancer Properties : Preliminary studies suggest that derivatives of isoxazole can exhibit anticancer activity by inducing apoptosis in cancer cells.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Anticancer Activity

A study conducted on isoxazole derivatives indicated that compounds bearing similar structures could inhibit the growth of various cancer cell lines. For instance, a derivative with a comparable azetidine structure showed IC50 values in the low micromolar range against breast cancer cells . These findings suggest that this compound may also exhibit significant anticancer activity.

Case Study 2: Antimicrobial Properties

Research on azetidine-containing compounds has revealed their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . This supports the hypothesis that our compound could possess similar antimicrobial properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity Uniqueness
3-(tert-butylsulfonyl)-azetidineTert-butyl group instead of isobutylAntimicrobialLess sterically hindered
4-methoxy-benzenesulfonamideSulfonamide groupAnticancerLacks azetidine ring
2-(isopropanesulfonamido)-pyrrolidinePyrrolidine ringAntiviralDifferent ring structure

The unique combination of functional groups in our compound suggests enhanced biological activity compared to these analogs.

Q & A

Basic: What synthetic methodologies are commonly employed for this compound, and what critical reaction parameters must be controlled?

Answer:
The synthesis typically involves multi-step reactions, starting with sulfonylation of azetidine derivatives followed by coupling with 3,5-dimethylisoxazole. Key steps include:

  • Sulfonyl chloride activation : Reacting 3-isobutylsulfonylazetidine with chlorinating agents (e.g., SOCl₂) to generate the sulfonyl chloride intermediate .
  • Nucleophilic substitution : Coupling the intermediate with 3,5-dimethylisoxazole under basic conditions (e.g., pyridine or triethylamine) in aprotic solvents like acetonitrile .
  • Critical parameters :
    • Temperature control : Maintain 0–5°C during sulfonyl chloride formation to prevent decomposition .
    • Solvent purity : Use anhydrous acetonitrile to avoid hydrolysis of reactive intermediates .
    • Reaction time : Monitor via TLC/HPLC to optimize coupling efficiency (typically 12–24 hours) .

Basic: What spectroscopic and chromatographic techniques are essential for confirming structural integrity?

Answer:
A multi-technique approach is required:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., azetidine protons at δ 3.5–4.5 ppm; isoxazole methyl groups at δ 2.1–2.3 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve ambiguities in sulfonyl-azetidine connectivity .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (70:30 to 90:10) to assess purity (>98%) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 403.12) .

Advanced: How should researchers approach structural elucidation when crystallographic data conflicts with spectroscopic interpretations?

Answer:
Resolve discrepancies using:

  • X-ray crystallography : Compare experimental unit cell parameters (e.g., space group P2₁/c) with predicted structures from software like Mercury .
  • DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set to align theoretical IR/Raman spectra with experimental data .
  • Dynamic NMR : Probe rotational barriers of sulfonyl groups at variable temperatures (e.g., coalescence temperature analysis) .

Advanced: What experimental frameworks assess environmental stability and degradation pathways?

Answer:
Design studies based on OECD Guidelines for Testing Chemicals :

  • Hydrolysis : Incubate compound in buffers (pH 4, 7, 9) at 25°C and 50°C; analyze degradation products via LC-MS .
  • Photolysis : Expose to UV light (λ = 300–400 nm) in aqueous solutions; quantify half-life using first-order kinetics .
  • Biotic degradation : Use soil microcosms or activated sludge; track metabolite formation (e.g., desulfonylated intermediates) via GC-MS .

Basic: What pharmacological activities are reported for related 3,5-dimethylisoxazole sulfonamide derivatives?

Answer:

  • Antimicrobial activity : Derivatives inhibit Staphylococcus aureus (MIC = 8–16 µg/mL) by targeting cell wall synthesis .
  • Anti-inflammatory effects : COX-2 inhibition (IC₅₀ = 0.2–1.5 µM) due to sulfonamide’s interaction with Arg120/Val523 residues .
  • CNS modulation : Isoxazole-sulfonamide hybrids act as GABAₐ receptor agonists (EC₅₀ = 50–200 nM) .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

  • Dose-response re-evaluation : Test compounds under standardized assays (e.g., MTT for cytotoxicity; ±10% FBS to account for protein binding) .
  • Meta-analysis : Pool data from ≥5 independent studies; apply Cohen’s d to quantify effect size variability .
  • Structure-activity relationship (SAR) : Use molecular docking (AutoDock Vina) to compare binding poses across isoforms (e.g., COX-1 vs. COX-2) .

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